5-bromo-N-(3,4-dibromophenyl)-2-hydroxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-(3,4-dibromophenyl)-2-hydroxybenzamide is a chemical compound known for its unique structure and properties It is characterized by the presence of bromine atoms and a hydroxyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(3,4-dibromophenyl)-2-hydroxybenzamide typically involves the bromination of precursor compounds. One common method includes the reaction of 2-hydroxybenzamide with bromine in the presence of a catalyst to introduce bromine atoms at specific positions on the aromatic ring. The reaction conditions often involve controlled temperatures and the use of solvents to facilitate the bromination process .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated systems to ensure precision and efficiency. The use of high-purity reagents and advanced purification techniques is essential to obtain the desired product with high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(3,4-dibromophenyl)-2-hydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The bromine atoms can be reduced to form less substituted derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used to replace bromine atoms under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted benzamides .
Scientific Research Applications
5-bromo-N-(3,4-dibromophenyl)-2-hydroxybenzamide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-bromo-N-(3,4-dibromophenyl)-2-hydroxybenzamide involves its interaction with specific molecular targets. The bromine atoms and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dibromo-4-hydroxybenzaldehyde
- 3-Bromo-N,N-dimethylaniline
- 5-Bromo-2-fluorobenzonitrile
Uniqueness
5-bromo-N-(3,4-dibromophenyl)-2-hydroxybenzamide is unique due to the specific arrangement of bromine atoms and the presence of a hydroxyl group on the benzamide core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
4214-52-2 |
---|---|
Molecular Formula |
C13H8Br3NO2 |
Molecular Weight |
449.92 g/mol |
IUPAC Name |
5-bromo-N-(3,4-dibromophenyl)-2-hydroxybenzamide |
InChI |
InChI=1S/C13H8Br3NO2/c14-7-1-4-12(18)9(5-7)13(19)17-8-2-3-10(15)11(16)6-8/h1-6,18H,(H,17,19) |
InChI Key |
MSCWBYUQVSKMAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C2=C(C=CC(=C2)Br)O)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.